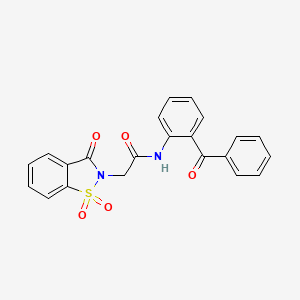![molecular formula C19H24N2O B11378478 N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11378478.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a cyclohexene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the cyclohexene ring, and the attachment of the carboxamide group. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bond.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, the use of green solvents, and the implementation of continuous flow processes to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs. Substitution reactions can lead to a wide range of functionalized derivatives with different substituents.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexene ring and carboxamide group but differs in the substituents on the indole core.
N-[2-(1-cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine: This compound features a piperidine ring instead of an indole core, leading to different chemical properties and biological activities.
N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: This compound has a benzamide group instead of the indole core, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1,5-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-14-8-9-17-16(12-14)13-18(21(17)2)19(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12-13H,3-5,7,10-11H2,1-2H3,(H,20,22) |
InChI Key |
SGUJABOGZWMBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCC3=CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378395.png)


![2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11378407.png)

![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11378431.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11378437.png)
![Diethyl 3-methyl-5-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11378439.png)
![1-(3-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378440.png)
![N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11378449.png)
![N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11378452.png)
![3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11378455.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11378460.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378476.png)
